2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex organic compound notable for its unique bicyclic structure and potential biological activities. The molecular formula of this compound is CHNO, indicating the presence of nitrogen and oxygen alongside carbon and hydrogen, which contribute to its chemical reactivity and stability. The compound features a bicyclo[3.3.1]nonane core characterized by its rigidity, which may enhance its interaction with biological targets due to the presence of four 2-methoxyphenyl groups that improve solubility .
2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one belongs to a class of organic compounds known as diazabicyclo compounds. Its classification is based on its bicyclic structure containing nitrogen atoms, which is common in various alkaloids and biologically active molecules.
The synthesis of 2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one typically involves several steps:
Recent advancements in synthetic techniques have improved the efficiency of producing this compound. For instance, microwave-assisted methods allow for more uniform heating and faster reaction times compared to traditional heating methods .
The molecular structure of 2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one can be described as follows:
Crystallographic studies reveal that the compound exists in a chair-boat conformation with specific torsion angles that influence its spatial arrangement and potential interactions with biological macromolecules .
The chemical reactivity of 2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one can be explored through various synthetic pathways:
Research indicates that modifications in substituents can lead to variations in reactivity and biological activity profiles of related compounds .
The mechanism of action for 2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one involves:
These studies are crucial for determining the therapeutic potential and safety profile of the compound.
Relevant data from crystallographic studies provide insights into its molecular interactions and stability parameters .
The applications of 2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one span various fields:
Research continues to explore the full range of applications for this compound in drug development and other scientific fields .
The 3,7-diazabicyclo[3.3.1]nonane scaffold, formally termed bispidine, constitutes a privileged structural motif in medicinal chemistry due to its presence in biologically active alkaloids and synthetic pharmaceuticals. This bicyclic framework consists of two fused piperidine rings, creating a rigid diazabicyclic system with nitrogen atoms at positions 3 and 7. The unsubstituted bispidine backbone exhibits conformational flexibility, adopting chair-chair, boat-chair, or boat-boat conformations, with the chair-chair form predominating in the gas phase [6]. This structural versatility enables diverse interactions with biological targets, particularly ion channels, G-protein coupled receptors, and enzymes [2]. Notably, bispidine derivatives exhibit a broad spectrum of pharmacological activities, including antiarrhythmic, calcium antagonistic, antithrombic, and neuroleptic properties, underscoring their significance in drug discovery [4] [10]. The incorporation of carbonyl functionality at position 9, as in 3,7-diazabicyclo[3.3.1]nonan-9-one derivatives, further enhances molecular complexity and bioactivity potential, serving as a cornerstone for developing targeted therapeutics.
Tetraaryl substitution on the bispidine framework, particularly at the 2,4,6,8-positions, profoundly influences conformational stability and biological functionality. Molecular modeling reveals that tetraaryl substitution induces significant steric strain when the bicyclic system adopts a twin-chair conformation, forcing aryl groups into energetically unfavorable proximity [10]. To alleviate this strain, the system undergoes conformational distortion, typically adopting a chair-boat configuration. This is exemplified by 2,4,6,8-tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one, where crystallographic analysis confirms a chair-boat conformation with distinct spatial orientations of the aryl groups [7] [10]. The methoxyphenyl substituents at positions 7 and 11 adopt equatorial orientations (torsion angles: C6–C7–C8–C9 = -171.93°; C9–C10–C11–C12 = -175.76°), while those at positions 18 and 25 exhibit pseudoaxial placements (C9–C8–C18–C19 = 132.02°; C9–C10–C25–C26 = -120.19°) [10]. This arrangement minimizes steric repulsion and facilitates intramolecular stabilization through N–H···O hydrogen bonds forming S(6) ring motifs [7]. The dihedral angles between adjacent aryl rings (23.02° for C7/C11-phenyls; 55.08° for C18/C25-phenyls) further illustrate how tetraaryl substitution dictates three-dimensional architecture, thereby modulating receptor binding and pharmacological activity [10].
Bicyclic bispidines have a rich historical trajectory in medicinal chemistry, dating to Carl Mannich’s pioneering synthesis of substituted derivatives in 1930 [6]. Early investigations focused on their structural analogy to naturally occurring alkaloids like sparteine (a sodium channel blocker) and cytisine (a nicotinic acetylcholine receptor ligand) [2] [5]. The 1950s witnessed expanded interest in bispidine coordination chemistry, with the first transition metal complex reported in 1957, revealing potential catalytic and metallopharmaceutical applications [6]. By the late 20th century, synthetic methodologies matured, enabling systematic exploration of structure-activity relationships. Key advancements included the development of double Mannich reactions for scaffold assembly and Huang-Minlon modifications for carbonyl reductions [5] [6]. Pharmacological studies established that N,N-diphenyl derivatives exhibit antiphlogistic and antithrombic activities, while tetraaryl derivatives emerged as antibacterial agents [4] [10]. Contemporary research leverages the bispidine scaffold for radiopharmaceuticals (e.g., copper-64 PET tracers) and nicotinic receptor modulators, reflecting its enduring versatility [5] [6]. The discovery of 2,4,6,8-tetraaryl derivatives represents a convergent evolution in this journey, combining steric engineering with bioactive aryl motifs to target multifactorial diseases.
Table 1: Crystallographic Parameters of 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
| Parameter | Value |
|---|---|
| Empirical Formula | C₃₅H₃₆N₂O₅·0.5C₄H₁₀O |
| Molecular Weight | 1203.44 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 21/c |
| Unit Cell Dimensions | a = 13.5607(2) Å; b = 13.7640(2) Å; c = 20.3227(3) Å; β = 123.143(1)° |
| Volume | 3176.10(8) ų |
| Z | 2 |
| Temperature | 100 K |
| Conformation | Chair-Boat |
| Refinement Method | Full-matrix least-squares on F² |
| R Factor | 0.054 |
Data sourced from crystallographic studies [7] [10]
Table 2: Antibacterial Activity of N-Acyl-3,7-Diazabicyclo[3.3.1]nonane Derivatives
| Bacterial Strain | Zone of Inhibition (mm) for Compound 3 | Zone of Inhibition (mm) for Compound 4 | Zone of Inhibition (mm) for Compound 5 |
|---|---|---|---|
| Staphylococcus aureus | 12.5 ± 0.5 | 14.0 ± 0.7 | 11.0 ± 0.3 |
| Bacillus subtilis | 10.0 ± 0.4 | 12.5 ± 0.5 | 9.5 ± 0.2 |
| Pseudomonas aeruginosa | 9.0 ± 0.3 | 10.5 ± 0.4 | 8.0 ± 0.3 |
| Escherichia coli | 8.5 ± 0.2 | 9.5 ± 0.3 | 7.5 ± 0.2 |
Activity data for tetraaryl derivatives against Gram-positive and Gram-negative pathogens [4]
Table 3: Key Intramolecular Interactions in 2,4,6,8-Tetrakis(2-methoxyphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one
| Interaction | Distance (Å) | Angle (°) | Geometric Motif |
|---|---|---|---|
| N2–H2···O4 | 2.8184(13) | 129 | S(6) Ring |
| N2–H2···O5 | 2.8936(15) | 124 | S(6) Ring |
| C4–H4A···N2 | 3.470(2) | 156 | Intermolecular Chain |
| N1–H1···Cg1 | 3.4167(10) | 146 | C–H···π Stabilization |
| C34–H34C···Cg2 | 3.5099(16) | 143 | C–H···π Stabilization |
Cg1 and Cg2 denote centroids of C12–C17 and C19–C24 benzene rings, respectively [7] [10]
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5